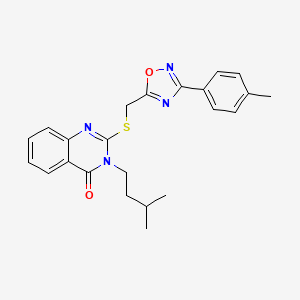

3-isopentyl-2-(((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Isopentyl-2-(((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one is a complex organic compound. Characterized by its intricate structure, it features elements such as quinazolinone and oxadiazole, known for their wide-ranging utility in various scientific fields, including medicinal chemistry and material sciences.

Métodos De Preparación

The synthesis of this compound typically involves a multi-step reaction sequence:

Step 1

Synthesis of the quinazolinone core, which may involve cyclization reactions starting from 2-aminobenzamide or related derivatives.

Step 2

Introduction of the thioether linkage by reacting with thiols.

Step 3

Construction of the oxadiazole ring through cyclization reactions often involving amidoximes and carboxylic acids or esters.

Industrial Production

Scaling up from laboratory to industrial production usually requires optimization of these synthetic routes to maximize yield and purity while minimizing costs and environmental impact.

Análisis De Reacciones Químicas

3-Isopentyl-2-(((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one can undergo various types of chemical reactions, including:

Oxidation

This compound may be susceptible to oxidative reactions, especially at the sulfur atom in the thioether group, potentially forming sulfoxides or sulfones.

Reduction

The quinazolinone core might be reduced under specific conditions, possibly altering its chemical properties significantly.

Substitution

The aromatic rings and other positions in the molecule may participate in electrophilic or nucleophilic substitution reactions.

Aplicaciones Científicas De Investigación

In scientific research, 3-isopentyl-2-(((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one is used across various domains:

Chemistry

As a reagent or intermediate in organic synthesis.

Biology

Studying the biological activity of its derivatives.

Medicine

Potential therapeutic applications due to its complex structure, including anti-inflammatory, antimicrobial, or anticancer properties.

Industry

Used in the development of advanced materials or as a part of complex chemical mixtures in industrial applications.

Mecanismo De Acción

The compound’s effects are mediated through multiple molecular targets and pathways:

Binding Affinity

It may interact with specific proteins, enzymes, or receptors due to its molecular structure.

Pathway Modulation

By interfering with biological pathways, it can alter cellular functions, potentially leading to desired therapeutic outcomes.

Comparación Con Compuestos Similares

When compared with similar compounds, 3-isopentyl-2-(((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one stands out due to its unique combination of functional groups:

Similar Compounds

Quinazolinone derivatives, oxadiazole-containing compounds, thioethers.

Uniqueness

Its specific structure offers a unique combination of chemical reactivity and biological activity, differentiating it from other members of these families.

Actividad Biológica

3-Isopentyl-2-(((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound combines structural features from quinazolinones and oxadiazoles, which are known for their diverse pharmacological properties.

Chemical Structure

The compound's IUPAC name reflects its intricate structure. It consists of a quinazolinone core linked to an oxadiazole moiety via a thioether bridge. The molecular formula is C22H25N5O2S, and it has a molecular weight of 425.53 g/mol.

The biological activity of this compound is primarily mediated through its interactions with various molecular targets:

- Binding Affinity : The unique functional groups allow for interaction with specific proteins and enzymes, which can modulate biological pathways.

- Pathway Modulation : The compound may influence cellular functions by altering signaling pathways, potentially leading to therapeutic effects.

Anticancer Properties

Recent studies have highlighted the anticancer potential of quinazolinone derivatives, including compounds similar to this compound. For instance, research has demonstrated that related quinazolinone derivatives exhibit significant inhibitory activity against key tyrosine kinases involved in cancer progression:

| Compound | Target Kinase | IC50 (µM) |

|---|---|---|

| 2i | CDK2 | 0.173 |

| 3i | HER2 | 0.079 |

| 3i | EGFR | 0.097 |

These results indicate that the compound may act as a potent inhibitor of these kinases, which are crucial in various cancers.

Case Studies

- Inhibition of Tyrosine Kinases : A study published in PMC evaluated various quinazolinone derivatives for their inhibitory effects on CDK2 and HER2 kinases. The results indicated that certain derivatives exhibited comparable potency to established inhibitors like imatinib and lapatinib .

- Molecular Docking Studies : Molecular docking analyses have suggested that the compound may act as an ATP non-competitive inhibitor against CDK2 and as an ATP competitive inhibitor against EGFR, indicating a multifaceted mechanism of action .

Comparative Analysis

When compared to other compounds in the same class, such as simpler quinazolinones or oxadiazoles, this compound stands out due to its unique combination of functional groups that enhance its biological activity.

| Compound Type | Notable Features | Potential Applications |

|---|---|---|

| Quinazolinones | Anticancer activity | Cancer therapeutics |

| Oxadiazole derivatives | Antimicrobial properties | Infection treatments |

| Thioether-containing compounds | Enhanced binding affinity | Drug design and development |

Propiedades

IUPAC Name |

3-(3-methylbutyl)-2-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]quinazolin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N4O2S/c1-15(2)12-13-27-22(28)18-6-4-5-7-19(18)24-23(27)30-14-20-25-21(26-29-20)17-10-8-16(3)9-11-17/h4-11,15H,12-14H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFPKOOIGWKSOBI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NOC(=N2)CSC3=NC4=CC=CC=C4C(=O)N3CCC(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N4O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.